molecular formula C17H22N6O2S2 B13359673 N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Cat. No.: B13359673
M. Wt: 406.5 g/mol
InChI Key: ZHXGVURACSTRCJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methylsulfonyl-piperidinyl group at position 3 and a dimethylaniline moiety at position 4. This structure combines two pharmacologically significant motifs: the triazolo-thiadiazole system, known for its broad bioactivity , and the methylsulfonyl-piperidine group, which enhances metabolic stability and receptor binding .

Properties

Molecular Formula

C17H22N6O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6O2S2/c1-21(2)14-8-6-12(7-9-14)16-20-23-15(18-19-17(23)26-16)13-5-4-10-22(11-13)27(3,24)25/h6-9,13H,4-5,10-11H2,1-3H3

InChI Key

ZHXGVURACSTRCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves multiple steps. One common route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophiles under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, it can interact with receptors and other proteins, modulating various biological pathways .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The dimethylaniline group (logP ~2.8) increases lipophilicity compared to pyridyl (logP ~0.5) or methoxy-substituted analogues, favoring blood-brain barrier penetration .
  • Bioactivity : Pyridyl-substituted derivatives (e.g., ) exhibit vasodilatory effects, while the target compound’s activity remains understudied but is hypothesized to align with anti-inflammatory or CNS-targeted applications .

Pharmacokinetic and Physicochemical Properties

However, structural trends suggest:

  • Metabolic Stability : The methylsulfonyl group in the target compound reduces oxidative metabolism compared to nitro or methoxy analogues, extending half-life .
  • Solubility : Polar substituents (e.g., pyridyl in ) improve aqueous solubility, whereas dimethylaniline may reduce it, necessitating formulation optimization .

Biological Activity

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex organic compound characterized by its unique structural features that include a triazole ring, a thiadiazole ring, and a piperidine moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H22N6O2S2C_{17}H_{22}N_{6}O_{2}S_{2} with a molecular weight of 406.5 g/mol. Its IUPAC name is N,N-dimethyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline. The structure includes multiple functional groups that contribute to its biological activity.

Property Details
Molecular Formula C17H22N6O2S2C_{17}H_{22}N_{6}O_{2}S_{2}
Molecular Weight 406.5 g/mol
IUPAC Name N,N-dimethyl-3-[...]aniline
InChI Key CKKFSZBYVIYAIY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may inhibit various enzymes involved in cell proliferation and survival pathways, which can lead to anticancer effects. It has been shown to modulate the activity of certain neurotransmitter receptors as well.

Anticancer Properties

Research has demonstrated the potential anticancer properties of this compound. In studies involving various cancer cell lines:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The IC50 values for these cell lines were below those of standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that the compound interacts with target proteins through hydrophobic contacts and some hydrogen bonding interactions. This interaction profile may enhance its anticancer efficacy by disrupting critical cellular pathways .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects:

  • Serotonergic Activity : The compound showed affinity for serotonin receptors and may influence serotonergic signaling pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) developed novel thiazole-integrated compounds and evaluated their anticancer activity against various cell lines. Among these compounds was one that shared structural similarities with N,N-dimethyl-4-{...}. It demonstrated a notable protective index and significant selectivity against cancer cells with an IC50 value significantly lower than doxorubicin .

Case Study 2: Neuropharmacological Effects

In another study focusing on serotonergic activity, the compound was tested for its ability to modulate serotonin receptor activity in rodent models. Results indicated that it could effectively alter serotonin levels in the brain, suggesting potential use in psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodology : The synthesis of triazolothiadiazole derivatives typically involves cyclization reactions and stepwise functionalization. For example:

  • Step 1 : Formation of the triazolothiadiazole core via cyclization of hydrazine derivatives with carbon disulfide or thiosemicarbazides under reflux conditions (e.g., using phosphorus oxychloride as a catalyst) .
  • Step 2 : Introduction of the methylsulfonyl-piperidine moiety through nucleophilic substitution or coupling reactions. Sodium hydride in toluene or THF is often used to activate intermediates .
  • Step 3 : Final functionalization of the aniline group with dimethylamine under basic conditions.
    • Key Considerations : Monitor reaction purity via HPLC and characterize intermediates using 1^1H NMR and IR spectroscopy to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm proton environments and carbon frameworks. For example, the methylsulfonyl group shows distinct signals at ~3.0 ppm (1^1H) and 40–45 ppm (13^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, S content with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of triazolothiadiazole derivatives?

  • Case Study : and highlight conflicting antimicrobial activity data for similar compounds. To address this:

  • Assay Standardization : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols.
  • Structural Correlation : Compare substituent effects. For instance, methoxy groups at the phenyl ring () enhance lipophilicity and membrane penetration vs. chloro substituents () .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solubility or assay pH that may skew results .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically (e.g., replace dimethylaniline with methoxy or halogenated analogs) .
  • Biological Testing : Screen analogs against target enzymes (e.g., fungal 14α-demethylase, PDB:3LD6) using fluorescence-based assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding energies and steric/electronic parameters .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

  • Target Identification :

  • Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates.
  • Enzyme Inhibition : Test activity against kinases (e.g., PI3K) or cytochrome P450 isoforms (e.g., CYP51) linked to triazolothiadiazole bioactivity .
    • Pathway Analysis : Perform transcriptomics (RNA-seq) on treated vs. untreated cells to identify dysregulated pathways .

Data Analysis and Interpretation

Q. How should researchers address low yields in multi-step syntheses?

  • Troubleshooting :

  • Intermediate Stability : Protect reactive groups (e.g., amines) with Boc or Fmoc during harsh reactions .
  • Catalyst Optimization : Screen alternatives to POCl3_3, such as polyphosphoric acid, for cyclization steps .
    • Yield Improvement : Use microwave-assisted synthesis to reduce reaction times and side products .

Q. What statistical methods are suitable for analyzing dose-response data?

  • Approach :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients.
  • Error Analysis : Report 95% confidence intervals using bootstrapping or Monte Carlo simulations .

Comparative Analysis

Q. How does the methylsulfonyl-piperidine moiety influence bioactivity compared to other substituents?

  • Evidence : Piperidine derivatives with sulfonyl groups ( ) exhibit enhanced anti-inflammatory activity vs. non-sulfonylated analogs due to improved target binding (e.g., COX-2 inhibition) .
  • Experimental Validation : Synthesize analogs with cyclopentyl or morpholine groups and compare IC50_{50} values .

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